molecular formula C14H16O3 B8499461 2-Naphthalenemethanol, 1,4-dimethoxy-3-methyl- CAS No. 35993-25-0

2-Naphthalenemethanol, 1,4-dimethoxy-3-methyl-

Cat. No.: B8499461
CAS No.: 35993-25-0
M. Wt: 232.27 g/mol
InChI Key: DMWKSKNQUBGQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenemethanol, 1,4-dimethoxy-3-methyl- is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

35993-25-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(1,4-dimethoxy-3-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C14H16O3/c1-9-12(8-15)14(17-3)11-7-5-4-6-10(11)13(9)16-2/h4-7,15H,8H2,1-3H3

InChI Key

DMWKSKNQUBGQRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CO)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyllithium (7.3 mL, 18.3 mmol, 2.5 M in hexanes) was added dropwise via syringe to a solution of 23a (1.00 g, 4.58 mmol) in THF (30 mL) at −78° C. under argon. The solution was slowly warmed to room temperature and stirred for 1 h. Methyl iodide (0.34 mL, 5.50 mmol) was added dropwise and the solution was stirred for 20 min. Water (8 mL) was added and the mixture was extracted with EtOAc (4×). The combined organic layers were dried (MgSO4), filtered and evaporated. Column chromatography of the crude product (45:55 EtOAc:hexanes) afforded 23b (0.61 g, 57%) as a yellow solid; Rf=0.59 (45:55 EtOAc:hexanes); mp=116-117° C.; lit mp=118-121° C.25; 1H NMR (CDCl3): δ 8.07 (dd, 2H), 7.51 (m, 2H), 4.94 (s, 2H), 3.98 (s, 3H), 3.88 (s, 3H), 2.52 (s, 3H), 1.73 (bs, 1H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Yield
57%

Synthesis routes and methods II

Procedure details

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